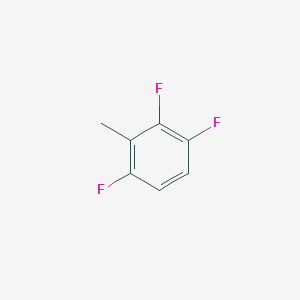

1,2,4-Trifluoro-3-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated aromatic compounds like 1,2,4-Trifluoro-3-methylbenzene often involves nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the benzene ring. A study by Sasaki, Tanabe, and Yoshifuji (1999) demonstrated the synthesis of a related compound, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, through aromatic nucleophilic substitution, highlighting the synthetic pathways available for such fluorinated aromatic compounds (Sasaki, Tanabe, & Yoshifuji, 1999).

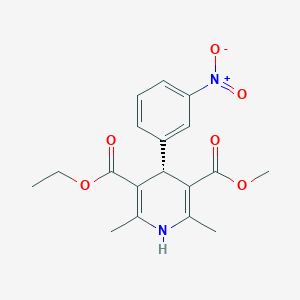

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives, including 1,2,4-Trifluoro-3-methylbenzene, is characterized by the electron-withdrawing nature of fluorine, which impacts the electronic distribution across the benzene ring. Electron diffraction and ab initio calculations have been used to study similar compounds, such as 1,2,4,5-tetrafluorobenzene, to understand the slight deviations from ideal hexagonal symmetry and the bond lengths within these molecules, providing insights into the molecular structure of fluorinated benzenes (Schei, Almenningen, & Almlöf, 1984).

科学的研究の応用

Electrochemical Fluorination

1,2,4-Trifluoro-3-methylbenzene has been studied in the context of electrochemical fluorination. Research indicates that it undergoes fluorination to form various fluorinated compounds, showcasing its potential in electrochemical applications (Momota et al., 1994).

Organometallic Control in Functionalization Reactions

This compound has been a subject in organometallic chemistry, particularly in controlling the regiospecificity of functionalization reactions. Studies demonstrate its utility in producing specific benzoic acids through novel organometallic methods (Heiss & Schlosser, 2003).

Development of Poly(arylene ether)s

In polymer chemistry, a trifluoromethyl-activated trifluoro monomer derived from 1,2,4-Trifluoro-3-methylbenzene has been used to create hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight and excellent thermal stability, underscoring the compound's importance in advanced material synthesis (Banerjee et al., 2009).

Charge-Transfer Complex Studies

This compound has been involved in studies related to charge-transfer complexes, as observed in 19F nuclear magnetic resonance absorption measurements. These studies provide insights into the electron-donor–acceptor complex formations (Brown, Foster, & Fyfe, 1967).

Synthesis of Biologically Active Compounds

It has been used as an intermediate in the synthesis of biologically active peptides and fluorescent reagents, exemplified in the efficient production of 2,4,5-trifluorobromobenzene in microreactors (Deng et al., 2016).

NMR Spectral Analysis

1,2,4-Trifluoro-3-methylbenzene has been a subject in nuclear magnetic resonance (NMR) studies, particularly in the analysis of its 1H and 19F bands. This research aids in understanding the structural and electronic properties of such compounds (Lustig & Hansen, 1968).

Safety And Hazards

特性

IUPAC Name |

1,2,4-trifluoro-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXRWIKZIXEYRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562615 |

Source

|

| Record name | 1,2,4-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Trifluoro-3-methylbenzene | |

CAS RN |

119916-25-5 |

Source

|

| Record name | 1,2,4-Trifluoro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)